4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline 4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908245
InChI: InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-4-3-8(12(14,15)16)5-9(10)11(6)13/h3-5H,1-2H3
SMILES:
Molecular Formula: C12H9ClF3N
Molecular Weight: 259.65 g/mol

4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC15908245

Molecular Formula: C12H9ClF3N

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline -

Specification

Molecular Formula C12H9ClF3N
Molecular Weight 259.65 g/mol
IUPAC Name 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-4-3-8(12(14,15)16)5-9(10)11(6)13/h3-5H,1-2H3
Standard InChI Key JXJLAOZSBFFRER-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinoline backbone is substituted with electron-withdrawing groups (chlorine, trifluoromethyl) and electron-donating methyl groups, creating a polarized aromatic system. The IUPAC name, 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline, reflects its substitution pattern . Key identifiers include:

PropertyValue
Molecular FormulaC12H9ClF3N\text{C}_{12}\text{H}_{9}\text{ClF}_{3}\text{N}
Molecular Weight259.65 g/mol
CAS Registry Number1713463-07-0
SMILESCC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom influences electrophilic substitution reactivity .

Spectroscopic and Computational Data

PubChem provides computed descriptors such as the InChIKey (JXJLAOZSBFFRER-UHFFFAOYSA-N) and topological polar surface area (12.9 Ų) . X-ray crystallography data remain unpublished, but molecular modeling suggests a planar quinoline ring with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline involves multi-step protocols, often starting from substituted anilines. A patented method for analogous 4-chloroquinolines outlines the following steps:

  • Cyclization: Reacting β-(o-trifluoromethylanilino)-propanoic acid with polyphosphoric acid (PPA) to form the quinoline core.

  • Chlorination: Treating the intermediate with phosphorus oxychloride (POCl3\text{POCl}_3) and iodine (I2\text{I}_2) at 93–95°C, achieving yields up to 80% .

For the target compound, dimethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution during intermediate stages.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution at positions 2 and 3 without side reactions.

  • Purification: Removing byproducts like 4-oxo-tetrahydroquinolines, which degrade under acidic conditions .

A representative synthesis table is provided below:

StepReagents/ConditionsYieldPurity
1PPA, 120°C, 6 hr75%90%
2POCl3\text{POCl}_3, I2\text{I}_2, 95°C, 1 hr80%98%

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated: 3.78) suggests high lipid solubility, favoring blood-brain barrier penetration . Aqueous solubility is negligible (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays .

Biological Activity and Applications

Antimicrobial and Antifungal Activity

Chlorinated quinolines exhibit broad-spectrum antimicrobial effects. The methyl groups may improve membrane permeability, as seen in analogs like 4-chloro-7-(trifluoromethyl)quinoline (IC50_{50}: 5.9 μM against E. coli) .

Comparative Analysis with Analogues

CompoundCASMolecular FormulaKey Differences
4-Chloro-2-(trifluoromethyl)quinoline1701-24-2C10H5ClF3N\text{C}_{10}\text{H}_{5}\text{ClF}_{3}\text{N}Lacks dimethyl groups; lower MW (231.6 g/mol)
4-Chloro-8-trifluoromethyl-quinolineN/AC10H5ClF3N\text{C}_{10}\text{H}_{5}\text{ClF}_{3}\text{N}Trifluoromethyl at position 8; synthesized via PPA cyclization

The dimethyl groups in the target compound confer superior metabolic stability compared to non-methylated analogs .

Future Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure variants.

  • Biological Screening: Evaluating efficacy against drug-resistant malaria strains and neglected tropical diseases.

  • Environmental Impact: Assessing biodegradation pathways to mitigate persistence in ecosystems.

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